molecular formula C12H13N3O2 B2655429 ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate CAS No. 345616-38-8

ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate

Cat. No. B2655429
M. Wt: 231.255
InChI Key: AXXRFYYGRVSRSN-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate, also known as ethyl (Z)-2-cyano-3-(3-pyridyl)acrylate, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, agriculture, and material science.

Scientific Research Applications

Crystal Packing and Interactions

Ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate is studied for its unique crystal packing interactions. In a study by Zhang, Wu, and Zhang (2011), this compound was found to utilize rare N⋯π and O⋯π interactions, forming zigzag double-ribbons and double-columns in its crystal structure. These interactions are different from the typical hydrogen bonding usually seen in crystal packing (Zhang, Wu, & Zhang, 2011).

Structural Analysis

Johnson et al. (2006) conducted a study on the structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate. This study highlighted the tautomerism and hydrogen bonding within the crystal structure, providing insights into the structural aspects of related compounds (Johnson et al., 2006).

Synthesis and Characterization

Research by Dawadi and Lugtenburg (2011) demonstrated efficient syntheses of pyrrole derivatives from ethyl 2-chloroacetoacetate and its 4-chloro isomer reacting with cyanoacetamide. This process showcases the utility of the compound in synthesizing a variety of pyrrole systems, indicating its versatility in chemical synthesis (Dawadi & Lugtenburg, 2011).

Catalysis and Polymerization

A study by Inoue et al. (2009) explored the use of this compound in catalysis, specifically in carbonylation reactions of the ortho C-H bonds in aromatic amides. The findings suggest potential applications in catalysis, including the synthesis of various functional groups (Inoue et al., 2009).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11(6-13)9-15-8-10-4-3-5-14-7-10/h3-5,7,9,15H,2,8H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRFYYGRVSRSN-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NCC1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-2-cyano-3-(pyridin-3-ylmethylamino)prop-2-enoate

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